[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate
Overview
Description
[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate, also known as XAV-939, is a small molecule inhibitor that has potential therapeutic applications in various diseases. It was first identified in 2009 as a potent inhibitor of the Wnt signaling pathway, which plays a crucial role in the development and progression of cancer. Since then, XAV-939 has been extensively studied for its ability to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate inhibits the Wnt signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of Axin, a key regulator of the pathway. Tankyrase inhibition by [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate stabilizes Axin, leading to the inhibition of β-catenin, a transcriptional co-activator that promotes cell proliferation and survival.
Biochemical and Physiological Effects:
[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell differentiation. In cancer cells, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to promote the differentiation of stem cells into specific cell types, such as osteoblasts and adipocytes.
Advantages and Limitations for Lab Experiments
[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has several advantages for lab experiments, including its high potency and selectivity for tankyrase inhibition. In addition, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been extensively studied in various cell lines and animal models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate also has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
Future Directions
For [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate research include the development of more potent and selective tankyrase inhibitors, as well as the identification of new therapeutic applications for [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate. In addition, further studies are needed to determine the optimal dosage and administration of [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate for various diseases, as well as its potential toxicity and side effects in humans. Finally, the combination of [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate with other targeted therapies may provide a promising approach for the treatment of cancer and other diseases.
Scientific Research Applications
[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and osteoporosis. The Wnt signaling pathway, which is targeted by [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate, is abnormally activated in many cancers, leading to uncontrolled cell growth and proliferation. [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to inhibit the growth of various cancer cells, including colon, breast, and liver cancer cells, both in vitro and in vivo.
In addition to cancer, [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has also been studied for its potential neuroprotective effects in Alzheimer's disease. The Wnt signaling pathway plays a crucial role in the development and maintenance of neurons, and its dysregulation has been linked to the pathogenesis of Alzheimer's disease. [3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
properties
IUPAC Name |
[3-(4-fluorophenyl)-4-oxochromen-7-yl]methyl N-cyclopentylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-16-8-6-15(7-9-16)19-13-27-20-11-14(5-10-18(20)21(19)25)12-28-22(26)24-17-3-1-2-4-17/h5-11,13,17H,1-4,12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGUNFIMNSATGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)OCC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.